2-[(4-cyano-3-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
The compound 2-[(4-cyano-3-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a structurally complex molecule featuring an isothiazole core substituted with cyano and sulfanyl groups. The isothiazole ring is further functionalized with a 4-methoxyanilino moiety via a sulfanyl-acetamide linkage, while the N-(4-methoxyphenyl)acetamide group extends from the 5-position of the isothiazole. The presence of methoxy groups may enhance solubility and influence binding interactions in biological systems .
Properties
CAS No. |
310418-21-4 |
|---|---|
Molecular Formula |
C22H20N4O4S3 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-[[4-cyano-3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H20N4O4S3/c1-29-16-7-3-14(4-8-16)24-19(27)12-31-21-18(11-23)22(33-26-21)32-13-20(28)25-15-5-9-17(30-2)10-6-15/h3-10H,12-13H2,1-2H3,(H,24,27)(H,25,28) |
InChI Key |
FIBLSZYJUFCRSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-cyano-3-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or methanol.
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules, often using reagents such as hydrogen peroxide or sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
2-[(4-cyano-3-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as:
- A reagent in organic synthesis.
- A building block for more complex molecules.
Biology
Research indicates promising biological activities:
- Antimicrobial Properties: The compound has shown efficacy against various pathogens.
- Antifungal Activity: Its structural features enhance its ability to inhibit fungal growth.
- Anticancer Potential: Preliminary studies suggest it may inhibit cancer cell proliferation through various mechanisms.
Medicine
The compound is being investigated for potential therapeutic applications:
- Drug Development: It is explored as a candidate for new drugs targeting specific diseases.
- Mechanism of Action: It may inhibit enzymes, interact with receptors, and disrupt cellular processes such as DNA replication and protein synthesis.
Industry
In industrial applications, it is used for:
- Developing new materials.
- Acting as a catalyst in various chemical processes.
Case Studies
-
Anticancer Activity Assessment:
A study conducted by the National Cancer Institute evaluated the compound’s anticancer effects using a single-dose assay across multiple cancer cell lines. The results indicated significant growth inhibition, suggesting its potential as an anticancer agent . -
Molecular Docking Studies:
In silico studies have demonstrated that the compound can effectively bind to target enzymes involved in inflammatory pathways, indicating its potential use as an anti-inflammatory agent . -
Material Science Applications:
The compound has been utilized in developing novel materials due to its unique chemical properties, which allow for enhanced performance in various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(4-cyano-3-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Interacting with Receptors: Binding to cell surface receptors and modulating their activity.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Compounds
Physical and Crystallographic Properties
- Crystal Packing : N-(4-Methoxyphenyl)acetamide () forms hydrogen-bonded networks (N—H···O and C—H···O), stabilizing its structure . Similar interactions likely occur in the target compound, influencing solubility and bioavailability.
- Molecular Weight and Solubility : The target compound’s molecular weight (~500–550 g/mol, estimated) aligns with drug-like properties. Methoxy groups may improve aqueous solubility compared to halogenated analogs .
Key Research Findings
Synthetic Efficiency : High-yield routes (e.g., 95% for 13b, ) validate the feasibility of synthesizing complex sulfanyl-acetamides .
Substituent Effects :
- Fluorine and methoxy groups enhance bioactivity and solubility, respectively .
- Sulfanyl linkages improve binding to thiol-containing enzymes or receptors .
Crystallography : Hydrogen-bonding patterns in acetamide derivatives (–9) provide insights into stability and formulation .
Biological Activity
2-[(4-cyano-3-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 500.6 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Features
The compound features several notable structural elements:
- Thiazole Ring : Contributes to the compound's heterocyclic nature, which is often associated with various biological activities.
- Methoxy and Cyano Groups : These functional groups can influence the compound's solubility and reactivity.
- Sulfanyl Linkages : Known for their role in enhancing biological interactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives with similar structural features possess significant antimicrobial properties. For instance, compounds containing thiazole and sulfanyl groups have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The structural complexity of 2-[(4-cyano-3-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methoxyphenyl)acetamide suggests potential anticancer activity. Compounds with methoxyphenyl and isothiazole moieties have been associated with cytotoxic effects in cancer cell lines .
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease, while urease inhibitors are valuable in managing urinary tract infections .
The proposed mechanisms of action for this compound include:
- Enzyme Binding : The compound may bind to active sites on enzymes, inhibiting their function.
- Molecular Interactions : Its diverse functional groups allow it to interact with various biological targets, potentially modulating signaling pathways within cells.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxyaniline | Aniline derivative | Antimicrobial properties |
| 5-Isothiazole | Sulfur-containing heterocycle | Antifungal activity |
| N-(4-Methoxyphenyl)acetamide | Acetamide derivative | Potential anticancer effects |
This table illustrates how the combination of different structural elements in 2-[(4-cyano-3-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methoxyphenyl)acetamide may enhance its biological efficacy compared to simpler analogs .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar thiazole derivatives, revealing that modifications at specific positions significantly influenced their effectiveness against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Research involving methoxy-substituted compounds demonstrated promising results in inhibiting cancer cell proliferation in vitro, suggesting that 2-[(4-cyano-3-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methoxyphenyl)acetamide could exhibit similar effects .
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the preparation of the isothiazole core followed by sequential functionalization. Critical steps include:
- Sulfanyl group introduction : Thiol-ene or nucleophilic substitution reactions under inert atmospheres to avoid oxidation .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the acetamide moiety to the aromatic ring .
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization from ethanol/dichloromethane . Challenges include low yields due to steric hindrance from the cyano and methoxy groups, requiring optimized temperature (e.g., 0–5°C for sensitive steps) and anhydrous conditions .
Q. How is structural integrity confirmed after synthesis?
A combination of spectroscopic and chromatographic methods is used:
- NMR : - and -NMR to verify substituent positions (e.g., methoxy protons at ~3.8 ppm, cyano carbon at ~115 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different assays?
Discrepancies may arise from assay-specific conditions (e.g., pH, cell lines, or enzyme isoforms). Methodological strategies include:
- Dose-response curves : Test a wider concentration range (e.g., 0.1–100 µM) to identify off-target effects .
- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .
- Cellular context : Compare activity in primary vs. immortalized cells (e.g., HepG2 vs. primary hepatocytes) .
- Metabolic stability : Assess compound degradation in serum-containing media using LC-MS .
Q. What computational approaches predict the compound’s molecular targets?
- Molecular docking : Use software like AutoDock Vina or Schrödinger Maestro to model interactions with potential targets (e.g., COX-2 or EGFR kinases) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to guide structural optimization .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors from the cyano group) using MOE or Phase .
Q. How can synthetic yields be improved for scale-up?
- Catalyst optimization : Switch from homogeneous (e.g., Pd(PPh)) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for solubility improvements, or switch to microwave-assisted synthesis to reduce reaction time .
- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) using tert-butyldimethylsilyl (TBS) to prevent side reactions .
Q. What strategies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions, followed by HPLC analysis .
- Plasma stability : Incubate with rat/human plasma (37°C, 24 h) and quantify intact compound via LC-MS/MS .
- Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
Data Contradiction Analysis
Q. How to address conflicting solubility data in different solvent systems?
- Ternary phase diagrams : Map solubility in co-solvent systems (e.g., PEG-400/water) to identify optimal formulations .
- pH-solubility profile : Test solubility across pH 1–10 (simulated gastric/intestinal fluids) to guide bioavailability studies .
- DSC/TGA : Use differential scanning calorimetry to detect polymorphic forms affecting solubility .
Methodological Tables
Q. Table 1. Key Spectroscopic Signatures
| Functional Group | -NMR (ppm) | -NMR (ppm) |
|---|---|---|
| Methoxy (-OCH) | 3.75–3.85 (s, 3H) | 55–57 |
| Cyano (-CN) | – | 115–118 |
| Sulfanyl (-S-) | – | 40–45 (C-S) |
Q. Table 2. Recommended Assay Conditions for Bioactivity Screening
| Assay Type | Concentration Range | Control Compound |
|---|---|---|
| Enzyme Inhibition | 0.1–50 µM | Staurosporine |
| Cytotoxicity (MTT) | 1–100 µM | Doxorubicin |
| Antibacterial | 10–200 µg/mL | Ampicillin |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
